methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate
Description
Methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate (CAS: 298193-21-2) is a synthetic chromen-4-one derivative with a molecular formula of C₂₂H₂₀O₈ and a molecular weight of 412.3894 g/mol . Its structure comprises a chromen-4-one core substituted at position 3 with a benzoate ester group and at position 7 with a 2-ethoxy-2-oxoethoxy chain. This compound is utilized in research settings, particularly in crystallography and structure-activity relationship (SAR) studies, due to its modular substitution pattern .
Properties
IUPAC Name |
methyl 4-[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-4-27-19(23)12-28-16-9-10-17-18(11-16)29-13(2)21(20(17)24)30-15-7-5-14(6-8-15)22(25)26-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPHLBPUKCMCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate typically involves multiple steps. One common method starts with the reaction of methyl 4-hydroxybenzoate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in acetone. The reaction is carried out at 65°C for 24 hours. After the reaction is complete, the product is extracted with ethyl acetate and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester and ether groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Antioxidant Activity
- Methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate has shown promising antioxidant properties, which are critical in combating oxidative stress-related diseases. Studies have indicated that derivatives of chromenone compounds exhibit enhanced antioxidant activity due to structural modifications, suggesting potential therapeutic uses in diseases like cancer and neurodegenerative disorders .
- Enzymatic Inhibition
- Antimicrobial Properties
Case Study 1: Antioxidant Efficacy
A study evaluated several derivatives of chromenone compounds, including this compound, revealing significant antioxidant activity that could be beneficial in treating conditions associated with oxidative stress.
Case Study 2: Antimicrobial Activity
In a focused study on tuberculosis treatment, researchers optimized similar compounds to enhance their activity against M. tuberculosis without increasing toxicity levels. The findings underscored the importance of structural modifications in developing effective therapies against resistant strains.
Mechanism of Action
The mechanism of action of methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes.
Antioxidant Activity: It may scavenge free radicals and reduce oxidative stress in cells.
Signal Transduction: The compound could modulate signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound belongs to a family of chromen-4-one derivatives with variable substituents influencing their physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Diversity : The ethoxy-oxoethoxy group in the target compound is replaced by halogenated (e.g., 3-chlorobenzyloxy in ), aromatic (e.g., 4-methoxyphenyl in ), or aliphatic chains (e.g., methallyloxy in ), altering steric and electronic properties.
- Ester Variations : The benzoate ester at position 3 is methyl in most analogs, but ethyl esters (e.g., ) enhance lipophilicity.
- Halogen Effects : Chlorine substitution (e.g., ) increases molecular weight and may enhance binding affinity in biological systems due to electronegativity.
Physicochemical Properties
- Solubility : The ethoxy-oxoethoxy group in the target compound improves water solubility compared to purely aromatic substituents (e.g., ) but reduces it relative to aliphatic chains (e.g., methallyloxy in ) .
- Melting Points : While direct data for the target compound is unavailable, analogs with halogen substituents (e.g., 228–230°C for compound 4f in ) exhibit higher melting points due to stronger intermolecular forces.
Biological Activity
Methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate is a synthetic compound that belongs to the class of chromen derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
The chemical structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| CAS Number | 256954-36-6 |
| Molecular Formula | C22H23O8 |
| Molecular Weight | 423.41 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 506.8 °C |
| LogP | 6.25 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Case Study:
A study published in Cancer Letters evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent increase in apoptosis markers, with a notable reduction in cell viability at concentrations above 10 µM .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. This was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Cytokine Levels in LPS-Stimulated Macrophages
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Methyl Compound (10 µM) | 80 ± 5 | 100 ± 10 |
| Methyl Compound (50 µM) | 30 ± 3 | 50 ± 5 |
These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yloxy}benzoate has also been explored. It exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antibacterial activity.
Table: MIC Values Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activities of methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yloxy}benzoate are attributed to its ability to modulate various signaling pathways. The compound is believed to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it may disrupt mitochondrial function in cancer cells, leading to increased oxidative stress and subsequent cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
